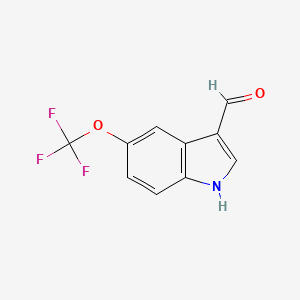
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one
Overview
Description
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one, also known as HBC, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. The unique chemical structure of HBC makes it a valuable tool for investigating the biochemical and physiological effects of different compounds and processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cell growth and proliferation. 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one in lab experiments is its unique chemical structure, which allows for the investigation of specific biochemical and physiological processes. However, 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one can be difficult and expensive to synthesize, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one is not fully understood, which may limit its usefulness in certain research applications.
Future Directions
There are many potential future directions for research involving 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one, including further studies on its mechanism of action and its potential use as an anti-cancer agent. Other areas of research could include investigating the effects of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one on different types of cancer cells and exploring its potential use in combination with other compounds or therapies.
Scientific Research Applications
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been used in a variety of scientific research applications, including studies on the mechanisms of action of different compounds and processes. It has been shown to be effective in inhibiting the growth of cancer cells and has potential use as an anti-cancer agent. 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has also been used in studies on the effects of oxidative stress on cells and the role of antioxidants in protecting against cellular damage.
properties
IUPAC Name |
3-hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-13-7-3-11(4-8-13)15-17(19)16(18(15)20)12-5-9-14(22-2)10-6-12/h3-10,15,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNRHFFUKXAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C2=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)






